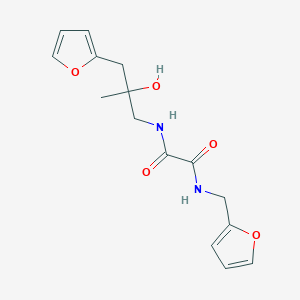

![molecular formula C24H33N5O2 B2441372 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide CAS No. 946204-62-2](/img/structure/B2441372.png)

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide” is a chemical compound that has been mentioned in the context of being a potential inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is an important regulatory factor in the necroptosis signaling pathway . This compound is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Synthesis Analysis

The synthesis of this compound involves several steps, including hydrazine hydrate cyclization, iodization, cyanation, and nucleophilic substitution . The design, synthesis, and structure-activity relationships of this compound and its derivatives have been described in the context of RIPK1 inhibitors .

Molecular Structure Analysis

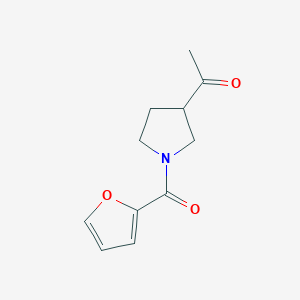

The molecular structure of this compound is complex, with several functional groups. It includes a pyrazolo[3,4-d]pyridazin ring, which is a heterocyclic ring system. This ring system is substituted with various groups, including a 3,4-dimethylphenyl group, an isopropyl group, and a diisopropylacetamide group .

Scientific Research Applications

Cytochrome P450 Inhibition

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide may be of interest in studies related to Cytochrome P450 (CYP) isoforms. CYP enzymes are crucial for the metabolism of many drugs and their interaction with inhibitors is vital in predicting drug-drug interactions (DDIs). The selectivity of chemical inhibitors for specific CYP isoforms is essential for understanding the metabolic pathways of drugs and the potential for DDIs (Khojasteh et al., 2011).

Medicinal Chemistry and Heterocyclic Compounds

The chemical structure includes a pyrazole moiety, which is significant in medicinal chemistry due to its presence in various biologically active compounds. Pyrazoles and related structures such as pyrazolo[3,4-d]pyridazin have been extensively studied and are recognized for their diverse biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and others. These heterocycles are also used as synthons in organic synthesis (Dar & Shamsuzzaman, 2015). Moreover, pyrazolo[3,4-d]pyrimidines have been noted for their therapeutic significance in various disease conditions, with numerous biological investigations highlighting their potential medicinal applications (Chauhan & Kumar, 2013).

Drug Development and Kinase Inhibition

Structures similar to the chemical , specifically pyrazolo[3,4-b]pyridine, have been utilized extensively in the design of kinase inhibitors. These inhibitors are crucial in the treatment of various diseases, including cancers, and the pyrazolo[3,4-b]pyridine scaffold's versatility in interacting with kinases has made it a subject of numerous patents and extensive research (Wenglowsky, 2013).

properties

IUPAC Name |

2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-14(2)22-20-12-25-29(19-10-9-17(7)18(8)11-19)23(20)24(31)27(26-22)13-21(30)28(15(3)4)16(5)6/h9-12,14-16H,13H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUWAFVVYVDFOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N(C(C)C)C(C)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

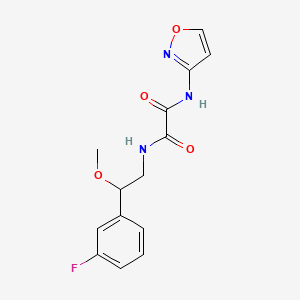

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2441290.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2441294.png)

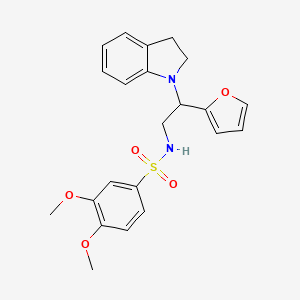

![8-(3,4-Dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2441295.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenoxyphenyl)methanone](/img/structure/B2441301.png)

![3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile](/img/structure/B2441302.png)

![2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2441303.png)

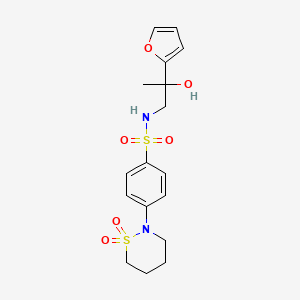

![2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441305.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2441310.png)

![3-(2,2,2-trifluoroethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2441312.png)